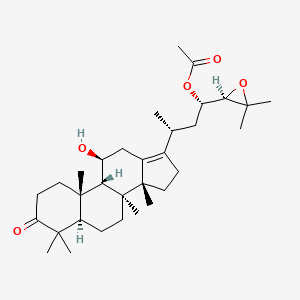

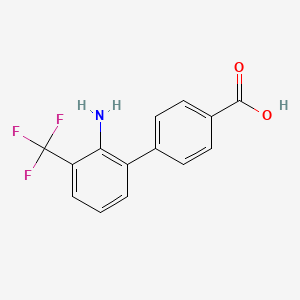

Alisol B 23-乙酸酯

描述

Alisol B 23-乙酸酯是一种天然存在的三萜类化合物,从泽泻的根茎中提取,泽泻是一种传统的中药。 该化合物因其多种药理活性而备受关注,包括抗炎、抗癌和保肝作用 .

科学研究应用

Alisol B 23-乙酸酯已被广泛研究,以确定其潜在的治疗应用:

肾脏保护: 它激活法尼醇X受体,提供针对肾缺血再灌注损伤的保护.

肝脏保护: 它通过减少肝脏甘油三酯积累和炎症来保护免受非酒精性脂肪肝炎的侵害.

抗癌: 它在各种癌细胞系中表现出抗增殖活性,包括结肠癌、卵巢癌和胃癌细胞.

抗炎: 它抑制肥大细胞活化和过敏反应.

作用机制

Alisol B 23-乙酸酯主要通过激活法尼醇X受体来发挥其作用。这种激活会导致各种代谢途径的调节,包括脂质代谢和炎症反应。 该化合物还调节参与这些途径的基因的表达,这有助于其保护作用 .

生化分析

Biochemical Properties

Alisol B 23-acetate has been found to interact with various biomolecules. It is known to activate the farnesoid X receptor (FXR), a member of the nuclear receptor superfamily of ligand-activated transcription factors . This interaction plays a critical role in liver regeneration . Furthermore, AB23A can inhibit intestinal permeability by regulating tight junction (TJ)-related proteins .

Cellular Effects

AB23A has shown protective effects against non-alcoholic steatohepatitis (NASH) in mice . It significantly reduces hepatic triglyceride accumulation, inflammatory cell infiltration, and hepatic fibrosis . In addition, AB23A has been found to attenuate inflammation by reducing pro-inflammatory cytokines production like IL-6, TNF-α, IL-1β, and prevent the paracellular permeability by inhibiting the disruption of TJ in LPS-induced Caco-2 monolayers .

Molecular Mechanism

The molecular mechanism of AB23A involves its interaction with the farnesoid X receptor (FXR). AB23A-induced decreases in serum and hepatic lipids are related to decreased hepatic lipogenesis through decreasing hepatic levels of SREBP-1c, FAS, ACC1, and SCD1 and increased lipid metabolism via inducing PPARα, CPT1α, ACADS, and LPL . The protective effects of AB23A are FXR-dependent .

Temporal Effects in Laboratory Settings

The effects of AB23A have been studied over time in laboratory settings. For instance, in a study where NASH was induced in mice fed a methionine and choline-deficient (MCD) diet for 4 weeks, the mice were simultaneously treated with AB23A for 4 weeks . The results showed that AB23A treatment significantly and dose-dependently decreased the elevated levels of serum ALT and AST in MCD diet-fed mice .

Dosage Effects in Animal Models

In animal models, the effects of AB23A vary with different dosages. For instance, in a study on mice with induced renal ischemia-reperfusion injury, AB23A treatment significantly attenuated renal ischemia-reperfusion-induced acute kidney injury in a dose-dependent manner .

Metabolic Pathways

AB23A is involved in various metabolic pathways. It can be readily hydrolyzed to form alisol B in human plasma, intestinal, and hepatic preparations . Human butyrylcholinesterase (hBchE) and human carboxylesterases play key roles in AB23A hydrolysis in human plasma and tissue preparations, respectively .

Transport and Distribution

AB23A has been found to inhibit intestinal permeability by regulating tight junction (TJ)-related proteins . This suggests that AB23A may be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins.

Subcellular Localization

Given its role in regulating tight junction (TJ)-related proteins and its interaction with the farnesoid X receptor (FXR), it can be inferred that AB23A may localize to the cell membrane and the nucleus, respectively .

准备方法

合成路线和反应条件

Alisol B 23-乙酸酯可以通过在催化剂存在下,将Alisol B与乙酸酐进行酯化反应来合成。 该反应包括将Alisol B与乙酸酐和催化剂混合,然后控制反应条件以实现酯化 .

工业生产方法

在工业环境中,Alisol B 23-乙酸酯通常从泽泻的氯仿可溶性提取物中分离出来,采用离心分配色谱法结合蒸发光散射检测。 该方法可以分离和纯化高纯度的Alisol B 23-乙酸酯 .

化学反应分析

反应类型

Alisol B 23-乙酸酯会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以生成二氢Alisol B 23-乙酸酯。

取代: 取代反应可以将不同的官能团引入分子中.

常用试剂和条件

氧化: 像间氯过氧苯甲酸 (m-CPBA) 这样的试剂用于环氧化。

还原: 硼氢化钠通常用于还原反应。

取代: 乙酸酐用于乙酰化反应.

主要形成的产物

氧化: 环氧化衍生物。

还原: 二氢衍生物。

取代: 乙酰化衍生物.

相似化合物的比较

类似化合物

- Alisol B

- Alisol C 23-乙酸酯

- Alismol

- Alismoxide

独特性

Alisol B 23-乙酸酯的独特性在于它对法尼醇X受体的强效激活,这在其他类似化合物中并不明显。 这种特异性激活有助于它在治疗肾缺血再灌注损伤和非酒精性脂肪肝炎等疾病方面的显著治疗潜力 .

属性

IUPAC Name |

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOAQXKIIGTTRE-JSWHPQHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26575-95-1 | |

| Record name | ALISOL B 23-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y3NE3ZV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary molecular targets of Alisol B 23-acetate?

A1: Research suggests that AB23A interacts with multiple molecular targets, contributing to its pleiotropic effects. Some of the identified targets include:

- Farnesoid X receptor (FXR): AB23A acts as an agonist of FXR [], a nuclear receptor crucial for regulating bile acid, lipid, and glucose homeostasis. This interaction has implications for its hepatoprotective and anti-atherosclerotic effects [, ].

- Spleen tyrosine kinase (Syk): AB23A demonstrates inhibitory effects on Syk [], a key mediator of immune receptor signaling in mast cells. This interaction likely contributes to its anti-allergic and anti-inflammatory properties [, ].

- mTOR signaling pathway: Studies indicate that AB23A inhibits the mTOR pathway [], a central regulator of cell growth, proliferation, and survival. This interaction holds promise for its anticancer activity, particularly in liver cancer [].

- Wnt/β-catenin pathway: AB23A influences the Wnt/β-catenin signaling pathway [, ], involved in cell fate determination, proliferation, and differentiation. This interaction may play a role in its anticancer effects in various cancers, including liver and colon cancer [, ].

Q2: How does Alisol B 23-acetate's interaction with FXR contribute to its hepatoprotective effects?

A2: By activating FXR, AB23A influences several processes that contribute to liver protection:

- Reduced hepatic bile acid accumulation: AB23A, via FXR activation, downregulates the expression of the bile acid uptake transporter (Ntcp) and bile acid synthesis enzymes (Cyp7a1 and Cyp8b1), while upregulating the bile acid efflux transporter (Bsep and Mrp2) []. This coordinated regulation helps to decrease bile acid levels in the liver, protecting against bile acid-induced toxicity.

- Enhanced hepatocyte proliferation: AB23A, through FXR activation, increases the expression of FoxM1b, Cyclin D1, and Cyclin B1, promoting liver regeneration and recovery from injury [].

Q3: What are the downstream consequences of Alisol B 23-acetate inhibiting the mTOR pathway in cancer cells?

A3: Inhibition of the mTOR pathway by AB23A triggers a cascade of events leading to:

- Disruption of ribosomal biogenesis: AB23A interferes with the mTOR-MRP axis, which plays a critical role in ribosome biogenesis, essential for protein synthesis and cell growth []. This disruption hampers the rapid proliferation characteristic of cancer cells.

- G1 cell cycle arrest: By inhibiting mTOR, AB23A arrests the cell cycle at the G1 phase, preventing DNA replication and cell division [].

- Induction of apoptosis: AB23A's inhibition of mTOR ultimately leads to the activation of apoptotic pathways, culminating in programmed cell death [, ].

Q4: What is the molecular formula and weight of Alisol B 23-acetate?

A4: Alisol B 23-acetate has the molecular formula C32H50O5 and a molecular weight of 514.74 g/mol.

Q5: What in vitro models have been used to study the effects of Alisol B 23-acetate?

A5: Various cell lines have been employed to investigate the effects of AB23A in vitro, including:

- HepG2 cells: This human liver cancer cell line is widely used to study AB23A's anti-cancer activity, particularly its effects on cell viability, apoptosis, and the mTOR pathway [].

- HCT116 cells: This human colon cancer cell line has been utilized to investigate AB23A's ability to induce autophagy, cell cycle arrest, and apoptosis [].

- RBL-2H3 cells and BMMCs: These mast cell lines, along with primary bone marrow-derived mast cells (BMMCs), are commonly used to study AB23A's anti-allergic effects, focusing on its ability to inhibit degranulation and inflammatory mediator release [, ].

- Caco-2 cells: This human intestinal epithelial cell line has been used to investigate AB23A's effects on intestinal barrier function, particularly its ability to modulate tight junction proteins and reduce permeability [].

Q6: What in vivo models have been used to study the effects of Alisol B 23-acetate?

A6: Several animal models have been employed to investigate the effects of AB23A in vivo:

- Rodent models of allergic asthma: Ovalbumin-induced allergic asthma models in mice are frequently used to evaluate AB23A's anti-allergic and anti-inflammatory effects in the airways [].

- Rodent models of non-alcoholic fatty liver disease (NAFLD): Mice fed with a methionine and choline-deficient (MCD) diet are used to induce NASH, allowing researchers to investigate the hepatoprotective effects of AB23A and its impact on lipid metabolism, oxidative stress, and inflammation [].

- Rodent models of chronic kidney disease (CKD): 5/6 nephrectomised (NX) and unilateral ureteral obstructed (UUO) rat models are commonly used to study the renoprotective effects of AB23A in CKD, focusing on its ability to reduce renal fibrosis, inflammation, and improve renal function [].

- Rodent models of atherosclerosis: ApoE-/- mice fed with a high-fat diet are frequently used to induce atherosclerosis. These models allow for the evaluation of AB23A's lipid-lowering and anti-atherosclerotic effects, as well as its impact on cholesterol metabolism and plaque formation [].

Q7: Have there been any clinical trials investigating the effects of Alisol B 23-acetate in humans?

A7: While preclinical studies have demonstrated promising results, there are currently no published clinical trials investigating the safety and efficacy of AB23A in humans. Further research, including well-designed clinical trials, is necessary to translate these findings into clinical practice.

Q8: What analytical techniques are commonly used to quantify Alisol B 23-acetate in plant materials and pharmaceutical formulations?

A8: Several analytical methods have been developed and validated for the quantification of AB23A, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like ultraviolet (UV), diode-array detection (DAD), and evaporative light scattering detection (ELSD), is widely employed for the separation and quantification of AB23A in complex matrices [, , , , , , , , , ].

- Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC, offering enhanced resolution and sensitivity compared to conventional HPLC, is increasingly used for the analysis of AB23A, particularly in combination with mass spectrometry (MS) for accurate identification and quantification [, , ].

- Thin-Layer Chromatography (TLC): TLC, a simpler and more rapid technique, is often employed for the preliminary identification and screening of AB23A in plant materials and formulations [, ].

Q9: What are the key considerations for ensuring the quality control of Alisol B 23-acetate in pharmaceutical products?

A9: Maintaining consistent quality and efficacy of AB23A-containing products requires stringent quality control measures throughout the production process:

- Standardization of raw materials: Ensuring the quality and consistency of Alisma orientale rhizome used for extraction is crucial. This involves controlling factors like plant origin, harvesting time, and drying conditions, as these can impact the content of AB23A and other bioactive compounds [, ].

- Optimization of extraction and purification methods: Selecting appropriate extraction solvents and optimizing extraction parameters like temperature, time, and solvent-to-sample ratio are critical for maximizing AB23A yield while minimizing the co-extraction of unwanted compounds [, ].

- Establishment of validated analytical methods: Employing validated analytical methods, such as HPLC or UHPLC, with appropriate sensitivity, accuracy, precision, and specificity is crucial for quantifying AB23A content and ensuring batch-to-batch consistency in final products [, , , , ].

- Stability studies: Investigating the stability of AB23A under various storage conditions (temperature, humidity, light exposure) is vital for determining appropriate packaging, shelf life, and storage recommendations to maintain product quality over time [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)

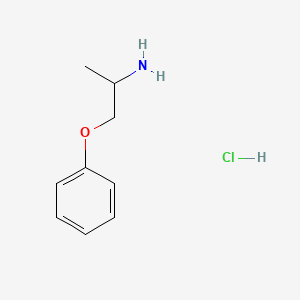

![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)